Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic compound belonging to the quinolone family. It is characterized by a quinoline core structure with a fluorine atom at the 6-position, an oxo group at the 4-position, and an ethyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-2-nitrobenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 4-hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, 4-hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of antibacterial and antiviral agents, particularly fluoroquinolone antibiotics.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. In the context of antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be compared with other quinolone derivatives:
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has additional fluorine atoms, which may enhance its antibacterial activity and alter its pharmacokinetic properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: The presence of a cyclopropyl group and a chlorine atom provides different steric and electronic effects, potentially affecting its biological activity.
List of Similar Compounds
- Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Biological Activity
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (EFQ) is a synthetic compound belonging to the fluoroquinolone class, which is well-known for its broad-spectrum antibacterial properties. This article delves into the biological activities of EFQ, particularly focusing on its antibacterial efficacy, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀FNO₃
- Molar Mass : 235.21 g/mol
- CAS Number : 16377-62-1
EFQ features a quinoline ring structure with a carboxylate ester functional group and a fluorine atom at the 6-position, which significantly enhances its biological activity compared to non-fluorinated analogs .
Antibacterial Activity
EFQ exhibits significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition leads to disruption in bacterial cell division and ultimately cell death.
Efficacy Against Bacterial Strains
The antibacterial effectiveness of EFQ has been evaluated through various studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against different bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.4 |
Klebsiella pneumoniae | 3.1 |
Bacillus cereus | 3.1 |
Micrococcus luteus | 25 |
Candida albicans | >100 |
These results demonstrate that EFQ is particularly effective against Staphylococcus aureus and E. coli, making it a promising candidate for further development as an antibacterial agent .
The mechanism by which EFQ exerts its antibacterial effects is primarily through:
- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication.
- Inhibition of Topoisomerase IV : This enzyme is involved in decatenating intertwined DNA strands post-replication.
By inhibiting these enzymes, EFQ disrupts the normal processes of bacterial DNA replication and repair, leading to cell death.
Potential Anti-Cancer Properties
Beyond its antibacterial activity, some derivatives of EFQ have shown potential anti-cancer properties. Research indicates that modifications in the structure of EFQ could enhance its effectiveness against cancer cells by targeting specific pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of EFQ:
- A study demonstrated that EFQ derivatives exhibited significant in vitro antimicrobial activity with MIC values comparable to established antibiotics like ciprofloxacin .
- Another investigation into the cytotoxicity of EFQ revealed promising results for its use in cancer treatment, indicating that it may modulate immune responses effectively.
Synthesis Methods
The synthesis of EFQ typically involves multi-step reactions. A common method includes:
- Condensation Reaction : The reaction between 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and ethyl iodide in the presence of potassium carbonate.
- Cyclization : Intramolecular cyclization leading to various derivatives with enhanced biological activity.
This synthetic versatility allows for the exploration of numerous derivatives that may possess improved pharmacological profiles .
Properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYDFBYFAIPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625644 | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103914-49-4, 16377-62-1 | |
Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.